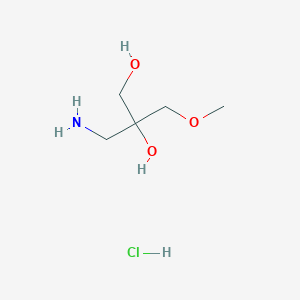

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a methoxy group, and a diol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride typically involves the reaction of 3-methoxypropane-1,2-diol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl derivative, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy and diol groups may also play a role in its biological activity by influencing its solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Aminomethyl)-3-methoxypropane-1,2-diol

- 3-(Aminomethyl)-2-methoxypropane-1,2-diol

- 2-(Aminomethyl)-3-ethoxypropane-1,2-diol

Uniqueness

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Biologische Aktivität

2-(Aminomethyl)-3-methoxypropane-1,2-diol; hydrochloride, also known as Tris (or Tris-HCl), is a widely used buffering agent in biological and biochemical applications. Its unique properties make it essential in various laboratory protocols, particularly in molecular biology. This article explores its biological activity, including its buffering capacity, toxicity, and applications in research.

- Chemical Formula : C4H11ClN2O3

- Molecular Weight : 157.60 g/mol

- Appearance : White crystalline powder

- pH Range : 3.5 - 5.5 (at 0.1 mol/L concentration)

Buffering Capacity

Tris is primarily used as a buffering agent in biological systems to maintain a stable pH environment. Its buffering capacity is optimal around pH 7.0, making it ideal for biological reactions that require neutral pH conditions.

Enzymatic Activity

Research has confirmed that Tris can influence the activity of various enzymes. For instance, it has been shown to stabilize the activity of DNase and RNase, which are critical for nucleic acid manipulation in molecular biology . The compound's ability to maintain pH stability ensures that enzymatic reactions proceed efficiently.

Toxicity and Safety Profile

Tris has been evaluated for its toxicity in various studies. It is generally considered safe at concentrations commonly used in laboratory settings:

- Intravenous (IV) Infusion Studies : In studies involving IV infusion of Tris at doses up to 500 mg/kg/day, no significant adverse effects were observed in healthy subjects. However, some liver histopathological changes were noted at higher concentrations .

- Oral Toxicity : Ingestion studies indicated that rats could tolerate doses up to 3200 ppm without severe adverse effects. Most common observations included transient decreases in respiratory rate and increased urine output .

Clinical Applications

Tris is utilized in various clinical settings, particularly as a buffer in pharmaceuticals like Keterolac®, an anti-inflammatory drug. Clinical trials have shown that patients treated with Keterolac did not experience significant long-term side effects directly attributed to Tris .

Cryopreservation Studies

In cryobiology, Tris has been studied as a cryoprotective agent for mononuclear cells. Research indicates that its lipophilic nature aids in preserving cell viability during freezing and thawing processes .

Comparative Analysis of Biological Activity

| Property | Tris (2-(Aminomethyl)-3-methoxypropane-1,2-diol; hydrochloride) | Other Common Buffers (e.g., PBS) |

|---|---|---|

| Optimal pH | 7.0 | 7.2 - 7.4 |

| Enzyme Stability | High | Moderate |

| Toxicity Level | Low | Low |

| Cryoprotective Ability | Yes | Limited |

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3.ClH/c1-9-4-5(8,2-6)3-7;/h7-8H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTKCXTZFGPBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)(CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.